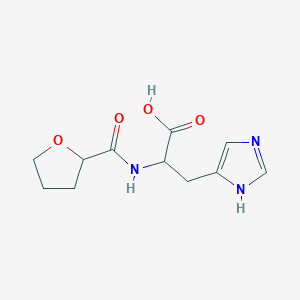
3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid is a complex organic compound that features an imidazole ring and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the oxolane ring: This can be synthesized via the cyclization of a diol or through the use of epoxides.
Coupling of the two rings: This step might involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound might involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of reduced imidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid might be used as a building block for the synthesis of more complex molecules.
Biology
In biology, compounds with imidazole rings are often studied for their potential as enzyme inhibitors or as ligands in coordination chemistry.
Medicine
In medicine, similar compounds might be investigated for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid would depend on its specific interactions with biological targets. Typically, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic ring with nitrogen atoms.
Oxolane derivatives: Compounds containing the oxolane ring.
Uniqueness
3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid is unique due to its combination of an imidazole ring and an oxolane ring, which might confer unique chemical and biological properties.
特性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)-2-(oxolane-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H15N3O4/c15-10(9-2-1-3-18-9)14-8(11(16)17)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
SBNMWDWPNCBSRV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




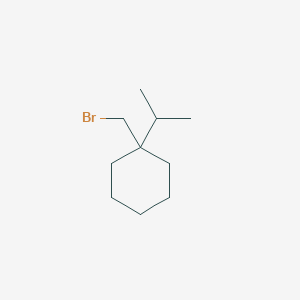
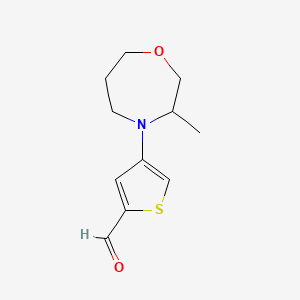
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
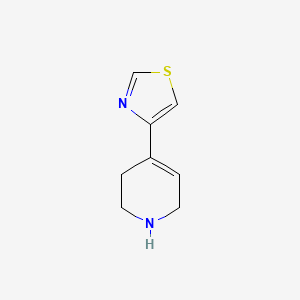

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
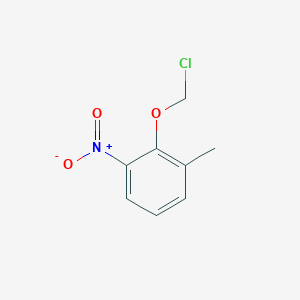
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
